molecular formula C9H20N2O B6206502 dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine CAS No. 1507539-72-1

dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine

Cat. No. B6206502
CAS RN: 1507539-72-1
M. Wt: 172.3
InChI Key:
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Description

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine, commonly known as DMEA, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that is derived from the cyclic ether 1,4-oxazepane and is used as a building block for the synthesis of complex molecules. DMEA has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

DMEA has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. It can be used as a building block for the synthesis of complex molecules. In addition, DMEA has been used as a ligand in transition metal-catalyzed reactions, as a catalyst for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of amines. It has also been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, anti-inflammatory agents, and antifungal agents.

Mechanism of Action

The mechanism of action of DMEA is not fully understood. However, it is believed that DMEA acts as a nucleophile and can react with electrophiles to form covalent bonds. It can also act as a Lewis base and can form hydrogen bonds with Lewis acids. In addition, DMEA can form a coordination complex with transition metal ions and can act as a ligand in transition metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMEA are not fully understood. However, it is believed that DMEA can act as a nucleophile and can react with electrophiles to form covalent bonds. In addition, DMEA can form a coordination complex with transition metal ions and can act as a ligand in transition metal-catalyzed reactions. It is also believed that DMEA can act as a Lewis base and can form hydrogen bonds with Lewis acids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMEA in lab experiments is its low cost and availability. In addition, DMEA is a stable compound and can be stored for long periods of time without degradation. Furthermore, DMEA can be used as a building block for the synthesis of complex molecules and can be used as a catalyst for the synthesis of heterocyclic compounds. However, one of the main limitations of using DMEA in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for DMEA. One potential direction is the development of new methods for the synthesis of DMEA. Another potential direction is the development of new applications for DMEA, such as in the synthesis of pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of DMEA. Finally, further research could be conducted to explore the potential use of DMEA as a ligand in transition metal-catalyzed reactions.

Synthesis Methods

DMEA can be synthesized in a three-step process. The first step involves the reaction of 1,4-oxazepane with methyl iodide in the presence of base to form 1,4-oxazepan-2-ylmethyl iodide. The second step involves the reaction of 1,4-oxazepan-2-ylmethyl iodide with sodium azide to form dimethyl[2-(1,4-oxazepan-2-yl)ethyl]azide. The third step involves the reduction of dimethyl[2-(1,4-oxazepan-2-yl)ethyl]azide with sodium borohydride to form dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine in the presence of a dehydrating agent.", "Starting Materials": [ "2-(1,4-oxazepan-2-yl)ethanol", "Dimethylamine", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Step 1: Dissolve 2-(1,4-oxazepan-2-yl)ethanol in anhydrous dichloromethane.", "Step 2: Add the dehydrating agent (such as thionyl chloride or phosphorus pentoxide) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add dimethylamine to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine." ] }

CAS RN

1507539-72-1

Product Name

dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine

Molecular Formula

C9H20N2O

Molecular Weight

172.3

Purity

95

Origin of Product

United States

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